Lasiocarpine

描述

Lasiocarpine is a naturally occurring compound classified as a pyrrolizidine alkaloid. These alkaloids are secondary metabolites produced by certain flowering plants, particularly those in the Heliotropium and Symphytum genera . This compound is known for its hepatotoxic properties, which can cause acute liver toxicity in humans . Human exposure to this compound can occur through the consumption of contaminated foods, herbal teas, and plant-based supplements .

准备方法

Synthetic Routes and Reaction Conditions

Lasiocarpine can be synthesized through various chemical routes. One common method involves the extraction of pyrrolizidine alkaloids from plant sources using methanol extraction and solid-phase extraction techniques . The extracted alkaloids are then purified and isolated using chromatographic methods such as liquid chromatography-mass spectrometry (LC-MS) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plants known to contain high concentrations of pyrrolizidine alkaloids. The process includes harvesting the plant material, followed by extraction using solvents like methanol. The crude extract is then subjected to purification processes to isolate this compound .

化学反应分析

Types of Reactions

Lasiocarpine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form dehydrothis compound.

Hydrolysis: It can be hydrolyzed by alkali to yield a necine base.

N-oxidation: This compound can be converted to this compound N-oxide.

Common Reagents and Conditions

Oxidizing Agents: Used in the oxidation of this compound to dehydrothis compound.

Major Products

Dehydrothis compound: Formed through oxidation.

Necine Base: Result of hydrolysis.

This compound N-oxide: Product of N-oxidation.

科学研究应用

作用机制

Lasiocarpine exerts its toxic effects primarily through metabolic activation. It undergoes bioactivation by hydroxylation at the C-3 or C-8 position of the necine base, followed by dehydration to form dehydrothis compound . This reactive metabolite can form DNA adducts, leading to genotoxicity and hepatotoxicity . Additionally, this compound has been identified as an antagonist of the muscarinic acetylcholine receptor M1, which may contribute to its neurotoxic effects .

相似化合物的比较

Lasiocarpine is one of several pyrrolizidine alkaloids known for their toxic properties. Similar compounds include:

Senecionine: Another highly toxic pyrrolizidine alkaloid.

Retrorsine: Known for its hepatotoxic effects.

Heliotrine: Also classified as highly toxic.

Riddelliine: Moderately toxic pyrrolizidine alkaloid.

Monocrotaline: Exhibits moderate toxicity.

This compound is unique in its high rate of formation of reactive metabolites, making it particularly potent in terms of its toxic effects .

属性

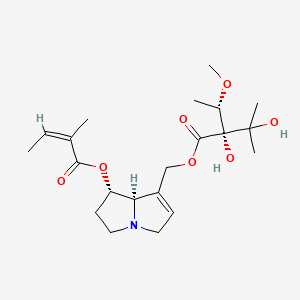

IUPAC Name |

[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33NO7/c1-7-13(2)18(23)29-16-9-11-22-10-8-15(17(16)22)12-28-19(24)21(26,14(3)27-6)20(4,5)25/h7-8,14,16-17,25-26H,9-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOZSLCIKHUPSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)OC)(C(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | LASIOCARPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859319 | |

| Record name | 7-({[2,3-Dihydroxy-2-(1-methoxyethyl)-3-methylbutanoyl]oxy}methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl 2-methylbut-2-enoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lasiocarpine appears as colorless plates or beige crystalline solid. (NTP, 1992), Colorless solid; [Merck Index] | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | LASIOCARPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Lasiocarpine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5786 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), SOL IN WATER /LASIOCARPINE HYDROCHLORIDE/, SOL IN MOST NON-POLAR ORG SOLVENTS & ETHANOL; SPARINGLY SOL IN WATER (0.68%) & LIGHT PETROLEUM, Soluble on ether, alcohol, and benzene. | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 847 | |

| Record name | LASIOCARPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 847 | |

| Record name | LASIOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Death may be due to actual liver damage or to the upsetting of the copper storage mechanism which leads to a build-up of copper in the organ, resulting in the acute hemolytic crisis associated with chronic copper poisoning. | |

| Details | Humphreys, D.J. Veterinary Toxicology. 3rd ed. London, England: Bailliere Tindell, 1988., p. 236 | |

| Record name | LASIOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS PLATES, Colorless leaflets from petroleum ether. | |

CAS No. |

303-34-4 | |

| Record name | LASIOCARPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 303-34-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LASIOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

206 to 207 °F (NTP, 1992), 96.4-97 °C | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V10 281 (1976) | |

| Record name | LASIOCARPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V10 281 (1976) | |

| Record name | LASIOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of toxicity for Lasiocarpine?

A: this compound is a pyrrolizidine alkaloid (PA) that exhibits hepatotoxicity upon metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4 in humans. [, , ] This bioactivation leads to the formation of reactive pyrrolic metabolites that can bind to cellular macromolecules, including DNA, causing damage and ultimately leading to cell death. [, , ]

Q2: What types of liver damage can this compound cause?

A: this compound can cause a range of liver damage, from acute necrosis to chronic conditions like fibrosis, cirrhosis, and even liver cancer (hepatocellular carcinoma and angiosarcoma). [, , , , ] Studies have shown its ability to induce megalocytosis (enlarged hepatocytes) and bile ductular proliferation. [, ]

Q3: How does this compound affect fetal development?

A: Studies on pregnant rats have shown that this compound can cross the placenta and cause liver necrosis in fetuses, even at doses that don't cause noticeable damage to the mother's liver. [] A low lipotrope diet in mothers was found to worsen the effects of this compound on both maternal and fetal livers. []

Q4: Are there species differences in this compound toxicity?

A: Yes, significant species-related differences exist in this compound toxicity. This difference is partly attributed to variations in hepatic metabolism. Studies show that humans, pigs, rats, and mice are more susceptible to this compound-induced toxicity compared to rabbits and sheep. []

Q5: Does this compound pose a risk to humans?

A: Yes, this compound is a potential human health concern. It is found as a contaminant in various plant-based foods and dietary supplements, particularly herbal teas and medicines. [, , , ] Consumption of contaminated products can lead to exposure and potential health risks, with daily life-time consumption of some products identified as a priority for risk management. []

Q6: Is there a safe level of this compound consumption for humans?

A: Currently, no established safe level of this compound consumption exists for humans. The International Agency for Research on Cancer (IARC) classifies this compound as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans." [] Risk assessment studies have utilized the Margin of Exposure (MOE) approach to assess potential risks associated with this compound intake from different sources. [, ]

Q7: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C21H33NO7 and a molecular weight of 411.48 g/mol. [, ]

Q8: What spectroscopic techniques have been used to characterize this compound?

A: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet (UV) spectroscopy have been used to elucidate and confirm the structure of this compound. [, , ]

Q9: What is known about the metabolism of this compound?

A: this compound undergoes extensive metabolism in the liver. The primary metabolic pathway involves CYP3A4-mediated oxidation, leading to the formation of reactive pyrrolic metabolites. [, ] These reactive metabolites can be detoxified by conjugation with glutathione (GSH), forming GSH conjugates that are excreted in bile. [] Studies have also identified demethylation as a metabolic pathway for this compound. []

Q10: How do the pharmacokinetics of this compound compare to other pyrrolizidine alkaloids?

A: A comparative pharmacokinetic study in rats demonstrated differences in the pharmacokinetic behavior of this compound (an open-chain diester) compared to Heliotrine (a monoester PA). [] this compound showed a significantly lower oral bioavailability (0.5%) compared to Heliotrine (23.3%). []

Q11: How does this compound interact with DNA?

A: The reactive pyrrolic metabolites generated from the metabolic activation of this compound can bind to DNA, forming DNA adducts. [] This DNA alkylation is considered a key event in this compound-induced genotoxicity and carcinogenicity. [, ]

Q12: Does this compound affect gene expression?

A: this compound exposure has been shown to affect gene expression. In human liver cells, metabolized this compound induced Fas receptor gene expression, leading to increased Fas receptor protein expression on the cell surface. [] This upregulation of the Fas receptor sensitized liver cells to Fas-mediated apoptosis, contributing to liver damage. []

Q13: How does this compound affect cellular processes?

A: this compound exposure can lead to the inhibition of DNA, RNA, and protein synthesis in human liver cells. [, ] It can also cause vacuolation of cells and prevent mitosis, leading to the formation of giant cells known as "megalocytes." [, ]

Q14: What analytical methods are used to detect and quantify this compound in food and biological samples?

A: Analytical methods for this compound detection and quantification often involve a combination of chromatographic and spectrometric techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is commonly employed to achieve high sensitivity and selectivity. [, ] Gas chromatography-mass spectrometry (GC-MS) is also utilized for PA analysis. []

Q15: Are there specific challenges in analyzing this compound?

A: Yes, analyzing this compound can be challenging due to its relatively low concentration in complex matrices like food and biological samples. [] Additionally, the structural similarity of different PAs can pose challenges for separation and identification. []

Q16: What are the current research priorities regarding this compound?

A: Current research focuses on refining risk assessment strategies for this compound and other PAs in food and feed. [] This includes developing more accurate methods to predict in vivo toxicity using in vitro data and computational models, as well as understanding the specific mechanisms driving interspecies and individual susceptibility. [, ] Additionally, researchers are exploring the potential use of biomarkers to identify and monitor this compound exposure and its effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。